Dihidrogenarseniato de rubidio

Descripción general

Descripción

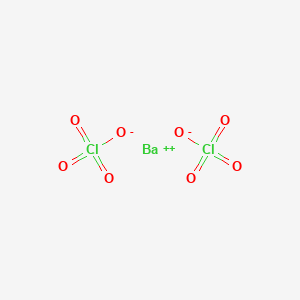

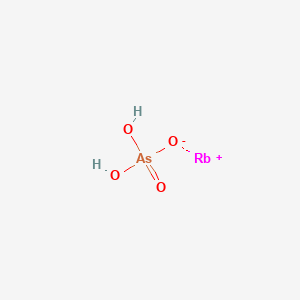

Rubidium dihydrogenarsenate, with the chemical formula RbH₂AsO₄, is a compound that belongs to the family of arsenates. It is known for its unique properties and applications in various scientific fields. The compound is typically found in a solid state and is characterized by its white crystalline appearance .

Aplicaciones Científicas De Investigación

Rubidium dihydrogenarsenate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.

Biology: The compound is studied for its potential effects on biological systems, particularly in the context of arsenic toxicity.

Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the treatment of certain diseases.

Industry: Rubidium dihydrogenarsenate is used in the production of specialized glass and ceramics, as well as in the manufacturing of certain electronic components

Mecanismo De Acción

Target of Action

Rubidium dihydrogenarsenate (RbH2AsO4) is a compound that primarily targets the arsenic core . The arsenic core plays a crucial role in various chemical reactions, particularly as a catalyst .

Mode of Action

The compound interacts with its targets through its arsenic core . It has been used in the synthesis of a new iron (III) arsenate, Rb2Fe2O(AsO4)2, with a novel sheet structure . This suggests that Rubidium dihydrogenarsenate can interact with other elements and compounds to form new structures.

Biochemical Pathways

For instance, rubidium is a biochemical analog of potassium and can be excreted via the branchial potassium-transporting pathway in certain marine organisms .

Pharmacokinetics

Given its solid form and its potential use as a catalyst , it’s likely that these properties would depend on the specific conditions of use, including the method of administration and the presence of other compounds.

Result of Action

The molecular and cellular effects of Rubidium dihydrogenarsenate’s action are largely dependent on its role as a catalyst in chemical reactions . For example, it has been used to synthesize a new iron (III) arsenate with a novel sheet structure .

Action Environment

The action, efficacy, and stability of Rubidium dihydrogenarsenate can be influenced by various environmental factors. For instance, its efficacy as a catalyst may depend on the presence of other compounds and the specific conditions of the reaction . Its stability could be affected by factors such as temperature, as it has a melting point of 268 °C .

Análisis Bioquímico

Biochemical Properties

It is known that arsenic, a component of Rubidium dihydrogenarsenate, can induce metabolic disorders via multiple pathways

Cellular Effects

Arsenic, a component of Rubidium dihydrogenarsenate, is known to induce oxidative stress and inflammation, inhibit PDK-1/Akt insulin signaling, reduce GLUT4 translocation, and downregulate mitochondrial deacetylase Sirt3 .

Molecular Mechanism

Arsenic, a component of Rubidium dihydrogenarsenate, is known to activate MAPKs, modulate p53/Bcl‐2 signaling, suppress Mdm‐2 and PARP, activate NLRP3 inflammasome and caspase-mediated apoptosis, induce ER stress, and ox-mtDNA-dependent mitophagy and autophagy .

Temporal Effects in Laboratory Settings

It is known that Rubidium dihydrogenarsenate is a solid substance that is used as a catalyst in various chemical reactions .

Dosage Effects in Animal Models

It is known that arsenic, a component of Rubidium dihydrogenarsenate, can induce metabolic disorders .

Metabolic Pathways

Arsenic, a component of Rubidium dihydrogenarsenate, is known to alter lipid metabolism .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rubidium dihydrogenarsenate can be synthesized through a reaction between rubidium hydroxide (RbOH) and arsenic acid (H₃AsO₄). The reaction is typically carried out in an aqueous solution, where rubidium hydroxide is gradually added to arsenic acid under controlled conditions to form rubidium dihydrogenarsenate. The reaction can be represented as follows:

RbOH+H3AsO4→RbH2AsO4+H2O

Industrial Production Methods: In an industrial setting, the production of rubidium dihydrogenarsenate involves similar reaction conditions but on a larger scale. The reactants are mixed in large reactors, and the resulting product is purified through crystallization and filtration processes .

Análisis De Reacciones Químicas

Types of Reactions: Rubidium dihydrogenarsenate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form rubidium arsenate (Rb₃AsO₄).

Reduction: It can be reduced to form rubidium arsenite (RbAsO₂).

Substitution: Rubidium dihydrogenarsenate can participate in substitution reactions where the hydrogen atoms are replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Various metal salts can be used to replace hydrogen atoms in the compound.

Major Products Formed:

Oxidation: Rubidium arsenate (Rb₃AsO₄)

Reduction: Rubidium arsenite (RbAsO₂)

Substitution: Metal-substituted arsenates

Comparación Con Compuestos Similares

Rubidium dihydrogenarsenate can be compared with other similar compounds, such as:

- Potassium dihydrogenarsenate (KH₂AsO₄)

- Sodium dihydrogenarsenate (NaH₂AsO₄)

- Cesium dihydrogenarsenate (CsH₂AsO₄)

Uniqueness: Rubidium dihydrogenarsenate is unique due to its specific chemical properties and reactivity. Compared to potassium and sodium dihydrogenarsenates, it has a higher molecular weight and different solubility characteristics. Cesium dihydrogenarsenate, on the other hand, shares similar properties but differs in terms of ionic radius and lattice structure .

Propiedades

IUPAC Name |

dihydrogen arsorate;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/AsH3O4.Rb/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQWDYBVPGQHSA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[As](=O)(O)[O-].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AsH2O4Rb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00928699 | |

| Record name | Rubidium dihydrogen arsorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.403 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13464-57-8 | |

| Record name | Arsenic acid (H3AsO4), monorubidium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rubidium dihydrogen arsorate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00928699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Arsenic acid (H3AsO4), monorubidium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the crystal structure of Rubidium dihydrogenarsenate at room temperature?

A1: At room temperature, Rubidium dihydrogenarsenate (RDA) exists in a paraelectric phase. Its structure is characterized by:

- Anionic units: Virtually regular tetrahedral [AsO2(OH)2]− anions. []

- Cationic units: Rb+ cations. []

- Spatial arrangement: Both anions and cations are located on -4 positions within the crystal lattice. []

- Hydrogen bonding: The [AsO2(OH)2] units are interlinked by O—H⋯O hydrogen bonds, forming a three-dimensional network. The hydrogen atoms within these bonds are disordered between the oxygen atoms. []

- Rb+ channels: Rubidium cations occupy channels that run along the <100> directions of the crystal. Each Rb+ cation is coordinated by eight oxygen atoms, strategically positioned at the vertices of a snub disphenoid. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.